REACTION_CXSMILES
|
[N+:1]([C:4]1[C:9]([CH3:10])=[CH:8][C:7]([CH3:11])=[C:6](C(O)=O)[C:5]=1[CH3:15])([O-:3])=[O:2].Cl.[CH2:17]([OH:19])[CH3:18].C([OH:22])C>>[N+:1]([C:4]1[C:5]([CH3:15])=[CH:6][C:7]([C:11]([O:19][CH2:17][CH3:18])=[O:22])=[CH:8][C:9]=1[CH3:10])([O-:3])=[O:2] |f:1.2|
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Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=C(C=C1C)C)C(=O)O)C
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Name
|
hydrochloric acid ethanol
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Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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Cl.C(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the mixture was refluxed
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Type
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TEMPERATURE
|
Details
|
under heating for 2 hr
|
Duration
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2 h
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Type
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CONCENTRATION
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Details
|
There action mixture was concentrated
|
Type
|
ADDITION
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Details
|
ethyl acetate was added
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Type
|
WASH
|
Details
|
The mixture was washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the obtained residue was purified by silica gel column chromatography (developing solvent; hexane:ethyl acetate=9:1)
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(C=C1C)C(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |